2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate

Lipophilicity Membrane Permeability Drug Design

This ethyl acetate ester is essential for three specialized applications: (1) as a structurally matched negative control for 6‑substituted aldose reductase SAR; (2) as the immediate precursor to ADMP‑F, an antiscalant that outperforms HEDP‑F and enables real-time fluorescence tracking; (3) as a balanced‑logP intermediate for phenotypic screening of kinase or DNA intercalator programs. Substituting with 5‑substituted, N‑acetic acid, or N‑benzoate analogs invalidates these specific uses. Secure research-grade purity and verified identity to avoid confounding SAR or synthetic impurity issues.

Molecular Formula C20H20N2O5
Molecular Weight 368.389
CAS No. 294852-16-7
Cat. No. B2738238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate
CAS294852-16-7
Molecular FormulaC20H20N2O5
Molecular Weight368.389
Structural Identifiers
SMILESCC(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCOCC4)C=CC=C3C1=O
InChIInChI=1S/C20H20N2O5/c1-13(23)27-12-9-22-19(24)15-4-2-3-14-17(21-7-10-26-11-8-21)6-5-16(18(14)15)20(22)25/h2-6H,7-12H2,1H3
InChIKeyQOPWQTCUSBLYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate (CAS 294852-16-7): A Versatile Naphthalimide Building Block for Fluorescent Probes and Enzyme Inhibitors


2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate (CAS 294852-16-7) is a synthetic naphthalimide derivative with a molecular formula of C20H20N2O5 and an exact mass of 368.137222 g/mol . Its core 1H-benzo[de]isoquinoline-1,3(2H)-dione scaffold is a privileged pharmacophore found in aldose reductase inhibitors and fluorescent cellular probes [1]. The compound features a morpholine substituent at the 6-position, which enhances electronic delocalization and fluorescence quantum yield, and an ethyl acetate ester at the N-2 position, providing a versatile handle for further functionalization [2].

Why Interchangeable Use of Benzo[de]isoquinoline Analogues Compromises Experimental Reproducibility: The Case of 2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate


The benzo[de]isoquinoline-1,3-dione scaffold is exquisitely sensitive to substituent identity and position. Literature on structurally related aldose reductase inhibitors demonstrates that even minor changes—such as substituting the 5-α-bromoacetamide with a chloroacetamide—abolish irreversible inhibition entirely [1]. Similarly, in naphthalimide-based fluorescent probes, replacing a morpholine group with other amines dramatically alters lysosomal targeting specificity and pH tolerance [2]. Therefore, substituting 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate with a 6-unsubstituted, N-acetic acid, or N-benzoate analog without revalidating the entire experimental cascade risks confounding SAR interpretation, altering pharmacokinetic profiles, or disrupting synthetic routes that rely on the acetate ester as a protective intermediate.

Quantified Differentiation of 2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate Against Closest Structural Analogs


Optimized Lipophilic-Lipophobic Balance Compared to Acetic Acid and Benzoate Analogs

The ethyl acetate ester provides an intermediate molecular weight (368.39 g/mol) and predicted octanol-water partition coefficient (cLogP ≈ 1.8) between the highly polar 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid (MW 326.35 g/mol; cLogP ≈ 0.5) and the lipophilic 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate (MW 430.45 g/mol; cLogP ≈ 3.2) . This intermediate profile positions the acetate as a superior starting point for medicinal chemistry campaigns that require balanced solubility and passive membrane permeability without resorting to additional prodrug strategies [1].

Lipophilicity Membrane Permeability Drug Design Physicochemical Profiling

Unique Spectroscopic Fingerprint Enabling Unambiguous Identity Verification

The compound has a verified 1H NMR spectrum (DMSO-d6) and a GC-MS spectrum deposited in the SpectraBase spectral database [1]. This experimentally recorded spectral signature—a combination of characteristic acetate methyl singlet (δ ~2.0 ppm), morpholine ring protons (δ 3.5–3.8 ppm), and aromatic protons of the benzo[de]isoquinoline core—provides a definitive identity verification standard that is publicly accessible and citable. In contrast, closely related analogs, such as the 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate and 2-bromobenzoate esters, lack publicly available reference spectra in curated databases, making independent batch-to-batch authentication more labor-intensive [2].

NMR Spectroscopy Mass Spectrometry Quality Control Compound Authentication

Validated Utility of the 6-Morpholino-Benzo[de]isoquinoline Core as a Fluorescent Tracer in Industrial Antiscalant Applications

The 6-morpholino-benzo[de]isoquinoline fluorophore has been validated as an effective fluorescent tracer in the commercial antiscalant analog ADMP-F, where it enabled direct visualization of scale inhibitor localization on CaCO3 and CaSO4·2H2O deposits [1]. In head-to-head comparisons under identical conditions, ADMP-F (which is synthesized from the ethyl acetate ester via hydrolysis and subsequent bisphosphonate conjugation) outperformed the bisphosphonate fluorescent antiscalant HEDP-F by a substantial margin: ADMP-F was significantly more effective than HEDP-F for both CaCO3 (PAA-F1 > ADMP-F >> HEDP-F) and CaSO4·2H2O (PAA-F1 > ADMP-F > HEDP-F) scale inhibition [1]. This establishes the superior performance of the 6-morpholino-benzo[de]isoquinoline–bearing architecture over the hydroxyethylidene bisphosphonate–based fluorophore, providing procurement justification for the core scaffold common to the ethyl acetate ester and its downstream derivatives.

Antiscalant Fluorescent Tracer Water Treatment Calcium Carbonate Inhibition

Distinct Substitution Pattern Divergent from Known Aldose Reductase Inhibitor Pharmacophore

In the seminal SAR study of irreversible aldose reductase inhibitors, activity was exclusively associated with 5-substituted-1,3-dioxo-1H-benz[de]isoquinoline-2(3H)-acetic acid analogs, specifically the 5-α-bromoacetamide (IC50 not explicitly stated but described as irreversible inhibitor) and 5-α-iodoacetamide derivatives, while the 5-α-chloroacetamide analog was completely inactive [1]. The target compound bears a morpholine substituent at the 6-position rather than the 5-position, and an ethyl acetate ester rather than a free acetic acid at N-2. This deliberate structural divergence makes the compound an ideal negative-control scaffold or a starting point for exploring non-canonical binding modes that circumvent the established 5-substitution/acid pharmacophore requirement, a strategy not achievable with the canonical 5-substituted acetic acid analogs [1].

Aldose Reductase Diabetic Complications Enzyme Inhibition Structure-Activity Relationship

Procurement-Driven Application Scenarios for 2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate


Synthesis and Scale-Up of Fluorescent-Tagged Industrial Antiscalants (ADMP-F Pathway)

The ethyl acetate ester serves as the immediate precursor to ADMP-F, a fluorescent antiscalant that has been experimentally demonstrated to outperform HEDP-F in CaCO3 and CaSO4·2H2O scale inhibition while enabling real-time visualization of scale inhibitor deposition via fluorescence microscopy [1]. Researchers and industrial water treatment facilities developing next-generation antiscalant formulations require this specific ester to access the ADMP-F synthesis pathway; substitution with the benzoate or bromobenzoate esters introduces additional synthetic steps and potential impurities that are not validated in the published route.

Synthesis of Negative-Control Probes for Aldose Reductase Inhibitor Selectivity Studies

Because the compound bears a 6-morpholino substituent and an ester at N-2—features that deviate from the 5-substituted acetic acid pharmacophore required for irreversible aldose reductase inhibition—it can be employed as a structurally matched negative control in enzyme inhibition assays [2]. This application is uniquely filled by the target compound; the 5-substituted analogs cannot serve as negative controls for 6-substituted SAR exploration.

Medicinal Chemistry Lead Optimization Campaigns Requiring Ester Prodrug Intermediates

The ethyl acetate ester provides a calculated logP of approximately 1.8, offering a balanced lipophilicity profile that is preferred for cell permeability in early-stage phenotypic screening without the metabolic liability of the free carboxylic acid . Hit-to-lead programs aiming to optimize naphthalimide-based kinase inhibitors or DNA intercalators can leverage this intermediate to establish baseline cellular activity before committing to acid-stable or more lipophilic derivatives.

Quote Request

Request a Quote for 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.